

Spectral Data Analysis of Geissoschizoline for Identification: A Technical Guide

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Compound of Interest		
Compound Name:	Geissoschizoline	
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Introduction

Geissoschizoline is a monoterpene indole alkaloid isolated from plants of the Geissospermum genus, notably Geissospermum vellosii. As a member of this extensive class of natural products, its accurate identification is crucial for research into its potential pharmacological activities, including anti-inflammatory and neuroprotective effects. This guide provides a comprehensive overview of the spectral data analysis techniques used for the unequivocal identification of Geissoschizoline, focusing on Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical workflows.

Chemical Structure

Systematic Name: [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-

diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol

Molecular Formula: C19H26N2O

Molecular Weight: 298.43 g/mol

Spectral Data Summary



The following tables summarize the key spectral data for **Geissoschizoline**. It is important to note that while the use of these techniques for the identification of **Geissoschizoline** is well-documented, a complete set of publicly available, detailed spectral data from a single source is scarce. The data presented here is compiled from various sources and typical values for related indole alkaloids.

Table 1: Mass Spectrometry Data for Geissoschizoline

Technique	Ionization Mode	Precursor Ion [M+H]+ (m/z)	Major Fragment Ions (m/z)	Reference
ESI-MS/MS	Positive	299.2223	144 (characteristic for indole alkaloids)	[1][2]

Table 2: ¹H NMR Spectral Data for Geissoschizoline (500

MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Specific data not			
available in the			
searched literature.			

Note: Based on the structure, one would expect to see signals in the aromatic region for the indole protons, aliphatic signals for the ethyl group and the complex polycyclic core, and a signal for the hydroxyl proton.

Table 3: ¹³C NMR Spectral Data for Geissoschizoline (125

MHz. CDCl₃)

Chemical Shift (δ, ppm)	Assignment
Specific data not available in the searched literature.	



Note: The spectrum would be expected to show distinct signals for the aromatic carbons of the indole ring, as well as a number of aliphatic signals corresponding to the intricate fused ring system.

Table 4: Infrared (IR) Spectroscopy Data for

Geissoschizoline

Wavenumber (cm ⁻¹)	Functional Group Assignment	
~3400 (broad)	O-H stretch (hydroxyl group)	
~3300	N-H stretch (indole)	
~2960-2850	C-H stretch (aliphatic)	
~1610, 1470	C=C stretch (aromatic)	
~1200	C-N stretch	
~1050	C-O stretch (primary alcohol)	

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

for Geissoschizoline

Solvent	λmax (nm)	Chromophore	Reference
Methanol	~254, 280-290	Indoline	[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of indole alkaloids.

Mass Spectrometry (ESI-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of Geissoschizoline.

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.



- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
- Analysis:
 - Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
 - Acquire the full scan mass spectrum in positive ion mode to determine the protonated molecule [M+H]+.
 - Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain the fragmentation pattern. Collision-induced dissociation (CID) is commonly used.
- Data Interpretation: The molecular formula can be confirmed from the accurate mass of the precursor ion. The fragmentation pattern provides structural information characteristic of the indole alkaloid scaffold. A characteristic fragment ion for indole alkaloids is often observed at m/z 144.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of **Geissoschizoline** by analyzing the ¹H and ¹³C NMR spectra.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.
- Analysis:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy),
 HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple



Bond Correlation) to establish connectivity between protons and carbons.

Data Interpretation: Chemical shifts (δ), coupling constants (J), and correlations from 2D spectra are used to assign all proton and carbon signals and to confirm the complete structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Geissoschizoline**.

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the dried sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Analysis: Place the sample in the instrument's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Interpretation: The absorption bands in the spectrum correspond to the vibrational frequencies of specific functional groups, such as O-H (hydroxyl), N-H (indole), C-H (aliphatic and aromatic), and C=C (aromatic).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To characterize the chromophoric system of **Geissoschizoline**.

- Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range) in a UV-transparent solvent, such as methanol or ethanol.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.



- Analysis: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
- Data Interpretation: The wavelengths of maximum absorbance (λmax) are characteristic of the electronic transitions within the molecule's chromophore. For **Geissoschizoline**, the spectrum is expected to be characteristic of an indoline chromophore.[3]

Visualizations

Experimental Workflow for Spectral Analysis

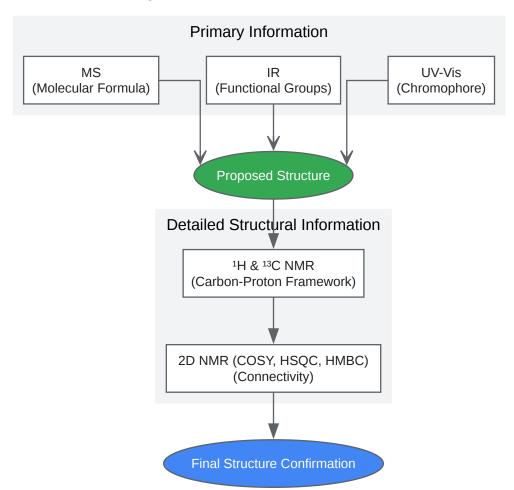
General Workflow for Spectral Analysis of Geissoschizoline Sample Preparation Isolation & Purification of Geissoschizoline Spectroscopic Analysis NMR Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy **UV-Vis Spectroscopy** (1H, 13C, 2D) Data Interpretation Molecular Weight & Structural Elucidation Functional Group ID Chromophore System Fragmentation Pattern

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Caption: General workflow for the spectral analysis and identification of **Geissoschizoline**.



Logical Relationship for Structure Elucidation



Logical Flow for Structure Elucidation

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Caption: Logical relationship of spectral data for the structural elucidation of **Geissoschizoline**.

Conclusion

The identification of **Geissoschizoline** relies on a multi-technique spectroscopic approach. While mass spectrometry provides the molecular formula and characteristic fragmentation, and UV-Vis and IR spectroscopy reveal key chromophores and functional groups, it is the detailed



analysis of ¹H and ¹³C NMR data, including 2D correlation experiments, that allows for the unambiguous structural elucidation. The data and protocols presented in this guide serve as a valuable resource for researchers working on the isolation, identification, and characterization of **Geissoschizoline** and related indole alkaloids. Further research to populate a comprehensive, publicly accessible database of spectral data for these compounds is highly encouraged to facilitate future drug discovery and development efforts.

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References

- 1. CAS 18397-07-4: (+)-Geissoschizoline | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
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